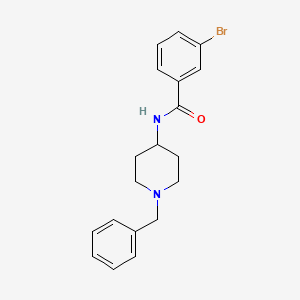![molecular formula C20H17N3O3 B2966138 1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797873-46-1](/img/structure/B2966138.png)
1'-(1H-benzo[d]imidazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Compound X involves intricate steps. Researchers have employed various synthetic routes to access this compound. Notably, Rajendran et al. synthesized related derivatives, such as 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine, which were evaluated for antitumor potential . Further studies are warranted to optimize the synthetic pathway and enhance yields.
Scientific Research Applications
Antimicrobial Activity
Imidazole derivatives, like the one mentioned, are known for their antimicrobial properties. They can be synthesized to target a broad range of pathogens, including bacteria, fungi, and protozoa. The presence of the imidazole ring can be crucial for the interaction with microbial enzymes or proteins, leading to the inhibition of microbial growth .
Anti-inflammatory Properties
Compounds containing the imidazole moiety have been reported to exhibit anti-inflammatory activities. This can be particularly useful in the development of new medications for treating chronic inflammatory diseases. The mechanism often involves the modulation of cytokine production or the inhibition of specific enzymes involved in the inflammatory process .
Anticancer Potential
The structural complexity of this compound suggests it could be designed to interact with specific cellular targets, such as DNA or proteins involved in cell cycle regulation. This interaction can potentially inhibit the proliferation of cancer cells, making it a candidate for anticancer drug development .
Neuroprotective Effects
The spiro-piperidine structure within this compound indicates potential neuroprotective effects. It could be involved in the prevention of neurodegenerative diseases by protecting neuronal cells from oxidative stress or by modulating neurotransmitter systems .
Antiviral Applications
Imidazole derivatives have shown promise in antiviral therapy. They can be engineered to interfere with viral replication processes or to inhibit enzymes that are critical for the life cycle of viruses. This makes them valuable in the research for new treatments against viral infections .
Enzyme Inhibition
The compound’s ability to act as an enzyme inhibitor can be harnessed in various fields, including pharmacology and biochemistry. By inhibiting specific enzymes, it can regulate metabolic pathways or prevent the synthesis of disease-causing molecules .
Mechanism of Action
Target of Action
For instance, some benzodiazole derivatives have been reported to have antibacterial, antifungal, antiviral, and anticancer activities .
Mode of Action
The mode of action of benzodiazole derivatives can vary widely depending on the specific compound and its targets. Some might inhibit the activity of certain enzymes, while others might interact with cellular receptors or DNA .
Biochemical Pathways
Benzodiazole derivatives can potentially affect a variety of biochemical pathways depending on their targets .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the diverse biological activities reported for benzodiazole derivatives, the effects could potentially range from antimicrobial to anticancer effects .
properties
IUPAC Name |
1'-(3H-benzimidazole-5-carbonyl)spiro[2-benzofuran-3,4'-piperidine]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-18(13-5-6-16-17(11-13)22-12-21-16)23-9-7-20(8-10-23)15-4-2-1-3-14(15)19(25)26-20/h1-6,11-12H,7-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSZYLYWNOULEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)C4=CC5=C(C=C4)N=CN5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2966055.png)
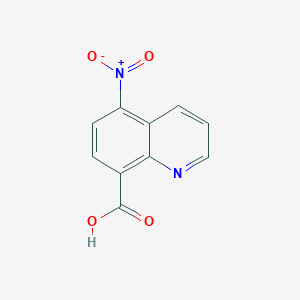
![Ethyl 4-[(4-chlorophenyl)sulfinyl]-3-oxobutanoate](/img/structure/B2966058.png)
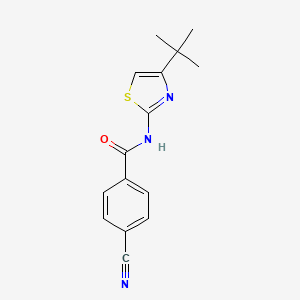
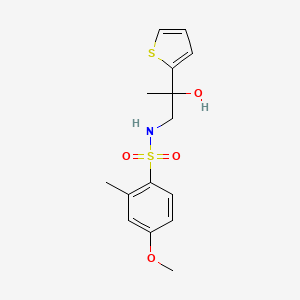

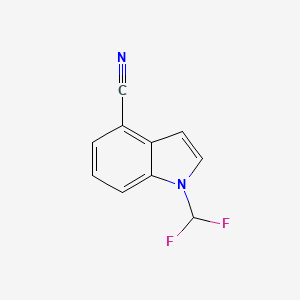
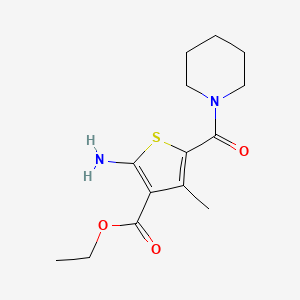

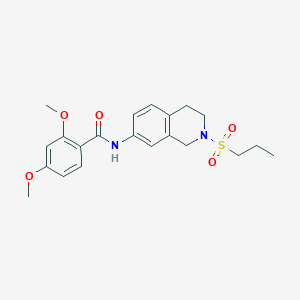
![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B2966072.png)
![6-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2966074.png)
